ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a type of heterocyclic compound . These compounds are often synthesized for their potential antiviral and antimicrobial activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically synthesized via aromatic nucleophilic substitution of a precursor compound with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures, including a quinoxaline ring and a triazole ring. The exact structure would depend on the positions of the various substituents .Scientific Research Applications
Adenosine Receptor Antagonism
A significant area of application for these compounds is their potent and selective antagonism of adenosine receptors. Adenosine receptors are critical in numerous physiological processes, including neurotransmission, cardiac function, and immune response. The derivatives of triazoloquinoxaline, such as those investigated by Sarges et al. (1990), have been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds have shown therapeutic potential in behavioral models of depression and demonstrated high affinity for adenosine A1 and A2 receptors, indicating their potential application in treating depressive disorders and possibly other conditions where adenosine receptor modulation is beneficial (Sarges et al., 1990).
Potential Antimicrobial Activity
Another application area for compounds within this chemical class involves antimicrobial activity. Analogues and derivatives of triazoloquinoxaline, such as those explored by P. Sanna et al. (1990), have been studied for their antimicrobial properties. These compounds were synthesized as novel analogues of oxolinic acid, a known antimicrobial agent, to assess the influence of the triazole ring annelation on antimicrobial activity. Although the annelation position of the triazole ring did not significantly enhance antimicrobial activity in the specific isomers studied, the research contributes to the broader understanding of how structural modifications impact biological activity, potentially guiding the design of new antimicrobial agents (P. Sanna et al., 1990).
Novel Heterocyclic Systems
Research into novel heterocyclic systems that include the triazoloquinoxaline moiety also represents a key scientific application of these compounds. For instance, the work by Lipunova et al. (1997) on fluoroquinolones involving ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates showcases the synthesis of novel heterocyclic systems with potential pharmacological applications. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the structure-activity relationships that could guide the development of new drugs (Lipunova et al., 1997).
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-18-24-25-20-21(29)26(16-7-5-6-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQUARWZPWRUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.